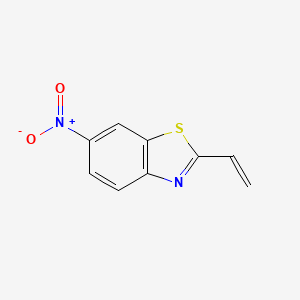

2-Ethenyl-6-nitro-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethenyl-6-nitro-1,3-benzothiazole: is a heterocyclic compound that features a benzothiazole ring substituted with an ethenyl group at the 2-position and a nitro group at the 6-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-6-nitro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration to introduce the nitro group at the 6-position. The ethenyl group can be introduced through a Heck reaction or a Wittig reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethenyl group undergoes oxidation under specific conditions:

-

Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields a benzothiazole epoxide derivative.

-

Dihydroxylation : Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) converts the ethenyl group into a vicinal diol.

Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0–25°C | Epoxide | 75–85 |

| OsO₄/NMO | THF/H₂O | 25°C | Diol | 60–70 |

Reduction Reactions

The nitro group at position 6 is reducible to an amino group:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the nitro group to NH₂ .

-

Tin(II) Chloride : SnCl₂ in HCl selectively reduces the nitro group without affecting the ethenyl substituent.

Key Data from Experimental Studies

Electrophilic Substitution Reactions

The nitro group deactivates the aromatic ring, directing electrophiles to the 4-position of the benzothiazole core:

-

Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) introduces a second nitro group at position 4.

-

Sulfonation : Concentrated H₂SO₄ at 100°C produces sulfonic acid derivatives.

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement under harsh conditions:

-

Amine Substitution : Reacting with ethylenediamine in DMF at 120°C replaces the nitro group with an amine .

Example Reaction Pathway

-

Substitution :

2 Ethenyl 6 nitro 1 3 benzothiazole+H2NCH2CH2NH2DMF 120 C2 Ethenyl 6 ethylenediamino 1 3 benzothiazole

Condensation Reactions

The ethenyl group participates in Knoevenagel condensations:

-

With Aldehydes : In ethanol/piperidine, the ethenyl group reacts with aromatic aldehydes to form extended conjugated systems .

Selected Condensation Products

| Aldehyde | Product Structure | Application | Yield (%) |

|---|---|---|---|

| 5-Nitro-2-furaldehyde | 2-Ethenyl-6-nitrobenzothiazole-furan hybrid | Antitubercular studies | 89 |

| Benzaldehyde | Styryl-substituted derivative | Fluorescent probes | 78 |

Cycloaddition Reactions

The ethenyl group undergoes [2+2] cycloaddition with electron-deficient dienophiles:

-

With Tetracyanoethylene : Forms a cyclobutane ring fused to the benzothiazole core.

Biological Activity Correlations

Derivatives of 2-ethenyl-6-nitro-1,3-benzothiazole exhibit notable bioactivity:

-

Anticancer Properties : Hybrids with furan or thiophene moieties show IC₅₀ values <10 μM against MCF-7 and HeLa cell lines .

-

Antibacterial Activity : Nitro reduction products inhibit E. coli and S. aureus with MIC values of 8–16 μg/mL.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH >10).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Nitrobenzothiazoles, including 2-ethenyl-6-nitro-1,3-benzothiazole, have been studied for their antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. For instance, nitro compounds have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a promising avenue for treating inflammatory diseases .

Neuroprotective Effects : The compound has also been evaluated for its neuroprotective effects. In vitro studies have shown that certain derivatives can reduce protein misfolding associated with neurodegenerative diseases like Alzheimer's and Parkinson's . The ability of these compounds to stabilize misfolded proteins could lead to new therapeutic strategies.

Agricultural Applications

Herbicidal Activity : Benzothiazole derivatives are known for their herbicidal properties. Compounds similar to this compound have been tested for their efficacy against various weeds and pests. For example, certain derivatives exhibited significant herbicidal activity against Panonychus citri, making them potential candidates for agricultural use .

Materials Science

Dye Production : The synthesis of dyes from benzothiazole derivatives is well-documented. The nitro group in this compound enhances the chromophoric properties of the resulting dyes, which can be used in textiles and other materials . The compound can be utilized without extensive purification steps after synthesis, streamlining the production process.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitrobenzothiazoles against H. pylori and M. tuberculosis. The results indicated that certain derivatives had MICs in the low micromolar range, suggesting strong potential as therapeutic agents in treating resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of benzothiazole derivatives revealed that they effectively inhibited NF-kB activation in macrophages. This finding supports their development as anti-inflammatory drugs targeting chronic inflammatory conditions .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Ethenyl-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes.

Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.

Anti-inflammatory Activity: The compound can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of an ethenyl group.

2-Methyl-6-nitrobenzothiazole: Similar structure but with a methyl group instead of an ethenyl group.

2-Ethenyl-4-nitrobenzothiazole: Similar structure but with the nitro group at the 4-position instead of the 6-position.

Uniqueness: 2-Ethenyl-6-nitro-1,3-benzothiazole is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer |

195455-40-4 |

|---|---|

Molekularformel |

C9H6N2O2S |

Molekulargewicht |

206.219 |

IUPAC-Name |

2-ethenyl-6-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C9H6N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h2-5H,1H2 |

InChI-Schlüssel |

JBGKKUJMEFUKNM-UHFFFAOYSA-N |

SMILES |

C=CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Synonyme |

Benzothiazole, 2-ethenyl-6-nitro- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.